4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylthio group, a morpholinyl group, and a phenyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups such as halides.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through nucleophilic substitution reactions using morpholine and appropriate electrophiles.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to disease or physiological functions.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholinyl)benzothiazole: Shares the morpholinyl group and has applications in rubber production and pharmaceuticals.
2-(4-Morpholinyl)ethyl isothiocyanate: Used as a pharmaceutical intermediate.
2-Bromo-6-(4-morpholinyl)benzonitrile:
Uniqueness
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5273-14-3 |
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Molecular Formula |
C21H21N3O2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H21N3O2S/c25-21-20(27-16-17-7-3-1-4-8-17)19(23-11-13-26-14-12-23)15-22-24(21)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
InChI Key |
BMRMCKZUNQUYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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